5-(Hydroxymethyl)-1H-pyrrole-2-carbonitrile
CAS No.:
Cat. No.: VC17447836
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N2O |
|---|---|
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile |
| Standard InChI | InChI=1S/C6H6N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,8-9H,4H2 |
| Standard InChI Key | MKQPYWBSNNIQRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=C1)C#N)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile is C₆H₆N₂O, with a molecular weight of 122.12 g/mol. The pyrrole ring, a five-membered aromatic system containing one nitrogen atom, serves as the scaffold for this compound. The hydroxymethyl group (-CH₂OH) at the 5-position introduces polarity and hydrogen-bonding capability, while the cyano group (-C≡N) at the 2-position enhances electrophilicity, enabling participation in nucleophilic addition and cycloaddition reactions.
The compound’s IUPAC name, 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile, reflects its substitution pattern. Its canonical SMILES representation, C1=C(NC(=C1)C#N)CO, encodes the connectivity of atoms, highlighting the proximity of functional groups. X-ray crystallography data for this compound are unavailable, but analogous pyrrole derivatives exhibit planar ring structures with bond lengths and angles consistent with aromatic stabilization .
Synthesis and Synthetic Routes
General Strategies
The synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile typically involves multi-step functionalization of pyrrole precursors. Common approaches include:
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Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-diketones with ammonia or amines, followed by functional group introduction .
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Substitution Reactions: Electrophilic substitution on preformed pyrrole rings, such as formylation or cyanation.
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Post-Functionalization: Hydroxymethylation via Mannich reactions or hydroboration-oxidation of allylic groups .
Detailed Synthetic Pathways
A plausible route involves pyrrole-2-carbonitrile as the starting material (CAS# 4513-94-4) . Hydroxymethylation at the 5-position could be achieved via:
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Formylation: Reaction with paraformaldehyde under acidic conditions to introduce a hydroxymethyl group.
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Protection and Deprotection: Temporary protection of the cyano group (e.g., as a nitrile oxide) to prevent undesired side reactions during hydroxymethylation .
Yield optimization remains challenging due to competing polymerization and side reactions, necessitating precise control of reaction conditions (temperature, catalyst).
Physicochemical Properties and Stability
Thermodynamic and Solubility Data
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Melting Point: Likely >100°C due to hydrogen-bonding interactions from the hydroxymethyl group .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 122.12 g/mol | |
| LogP (Predicted) | 0.32 | |
| Topological PSA | 53.09 Ų |
Stability Considerations
The compound is sensitive to strong acids/bases and oxidizing agents, which may degrade the pyrrole ring or modify functional groups. Storage under inert atmosphere at low temperatures (-20°C) is recommended.
Applications in Research and Industry
Pharmaceutical Intermediates
Pyrrole derivatives are pivotal in drug discovery, with applications in:
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Anticancer Agents: Analogous compounds inhibit kinases or DNA topoisomerases .
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Antimicrobials: Cyano-substituted pyrroles disrupt microbial cell membranes.
Materials Science
The hydroxymethyl group enables polymerization or cross-linking, suggesting utility in:
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Conductive Polymers: Pyrrole-based polymers for organic electronics .
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Coordination Complexes: Metal-organic frameworks (MOFs) utilizing the cyano group as a ligand.
Comparative Analysis with Structural Analogs
The dual functionality of 5-(hydroxymethyl)-1H-pyrrole-2-carbonitrile distinguishes it from analogs, enabling diverse derivatization pathways.
Future Research Directions
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Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.
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Computational Studies: DFT calculations to predict reactivity and binding affinities.
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